4-Bromo-5-methyl-2,3-dihydro-1H-indene
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Overview
Description
4-Bromo-5-methyl-2,3-dihydro-1H-indene is a chemical compound with the CAS Number: 136708-09-3 . It has a molecular weight of 211.1 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI Code is 1S/C10H11Br/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6H,2-4H2,1H3 .Scientific Research Applications
Cross-Conjugated Trienes Synthesis
The synthesis of cross-conjugated triene systems via indium-mediated γ-pentadienylation of aldehydes and ketones utilizes brominated precursors. These trienes are key intermediates for Diels-Alder reactions, providing a pathway to tandem intermolecular Diels-Alder adducts with potential applications in the synthesis of complex molecular architectures (Simon S. Woo, Neil Squires, A. G. Fallis, 1999).
Photochromic and Photomagnetic Properties
Electrophilic Addition Mechanisms
The study of electrophilic addition of deuterium halides to indene, where bromine plays a critical role, contributes to the understanding of reaction mechanisms involving brominated indenes. This research is fundamental in organic chemistry, aiding in the design of new synthetic pathways (M. Dewar, R. C. Fahey, 1963).
Cycloaddition and Ring Opening Reactions
The bromofluorocarbene adduct of indene is used to generate isonaphthalene by the Doering–Moore–Skattebol reaction. This application demonstrates the potential of brominated indenes in synthesizing cyclic allenes and exploring new chemical transformations (M. Christl, M. Braun, H. Fischer, S. Groetsch, Germar Müller, D. Leusser, Stephan Deuerlein, D. Stalke, Mario Arnone, B. Engels, 2006).
Synthesis of Functionalized Cyclopentadienes
Brominated indene derivatives serve as precursors in the synthesis of functionalized cyclopentadienes, highlighting their role in the construction of complex organic molecules. This application underscores the importance of brominated indenes in synthetic organic chemistry (P. Jutzi, T. Heidemann, B. Neumann, H. Stammler, 1992).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indene derivatives, which this compound is a part of, have a wide range of biological activities .
Mode of Action
It’s derived from 2’-bromopropiophenone, which is used to synthesize compounds that exhibit muscle relaxing effects .
Biochemical Pathways
Indole derivatives, a related class of compounds, are known to play a significant role in cell biology .
Result of Action
Related compounds synthesized from 2’-bromopropiophenone have been shown to exhibit muscle relaxing effects .
Properties
IUPAC Name |
4-bromo-5-methyl-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDRWYDHESDIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC2)C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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